(S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O3/c1-21(2)8-6-15(7-9-21)27-19-12-18(26-3)14(11-16(19)22)13-24-20(25)17-5-4-10-23-17/h11-12,15,17,23H,4-10,13H2,1-3H3,(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJOAGVKQWXJAD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CNC(=O)C3CCCN3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CNC(=O)[C@@H]3CCCN3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676308 | |
| Record name | N-({4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methyl)-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224048-09-2 | |
| Record name | N-({4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methyl)-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
-
4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl amine : Derived from a substituted benzyl alcohol intermediate.
-
(S)-Pyrrolidine-2-carboxylic acid : A chiral building block requiring enantioselective synthesis or resolution.
Coupling these fragments via an amide bond forms the final product.
Alkylation of Phenolic Precursor
A key step involves introducing the 4,4-dimethylcyclohexyloxy group to the benzyl backbone. A plausible route begins with 5-fluoro-2-methoxy-4-hydroxybenzaldehyde:
-
Protection : The phenolic -OH group is protected using a tert-butyldimethylsilyl (TBS) group under basic conditions (e.g., imidazole, TBSCl).
-
Nucleophilic Substitution : Reaction with 4,4-dimethylcyclohexyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C installs the cyclohexyloxy moiety.
-
Reductive Amination : The aldehyde is converted to the benzylamine via a Strecker synthesis or reduction of an intermediate nitrile (NaBH₄/CoCl₂).
Stereochemical Considerations
The (S)-configuration at the pyrrolidine carboxamide necessitates asymmetric synthesis. Chiral pool strategies using L-proline derivatives or enantioselective catalytic methods (e.g., Evans oxazolidinones) are viable.
Amide Bond Formation
Coupling Reagents and Conditions
The benzylamine intermediate is coupled with (S)-pyrrolidine-2-carboxylic acid using carbodiimide-based reagents:
Purification and Isolation
Crude product purification involves:
-
Liquid-Liquid Extraction : Removal of unreacted reagents using aqueous NaHCO₃ and DCM.
-
Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) isolates the amide.
-
Crystallization : Recrystallization from ethanol/water mixtures enhances enantiomeric purity to ≥95%.
Reaction Optimization and Yield Data
| Step | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 68 | 85 |
| Reductive Amination | NaBH₄, CoCl₂, MeOH, 0°C | 72 | 90 |
| Amide Coupling | EDCl/HOBt, DCM, 25°C | 76 | 92 |
| Crystallization | Ethanol/H₂O, −20°C | 89 | ≥95 |
Key Observations :
-
Higher alkylation yields (up to 81%) are achievable with microwave-assisted heating (100°C, 1 h).
-
Substituting EDCl with T3P® increases coupling efficiency to 84% while reducing reaction time to 2 h.
Analytical Characterization
Spectroscopic Data
Physical Properties
-
Molar Mass : 378.48 g/mol
-
Boiling Point : 560.1°C (predicted)
Challenges and Mitigation Strategies
Stereochemical Integrity
Mechanism of Action
The mechanism by which (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity through inhibition or activation. The pathways involved can vary depending on the specific application, but common pathways include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following comparison focuses on structurally related pyrrolidine-2-carboxamide derivatives from the provided evidence, emphasizing substituent effects, stereochemistry, and pharmacological implications.
Substituent Analysis
Key Observations:
- Aromatic Substituents : The target compound’s 4,4-dimethylcyclohexyloxy group likely enhances lipophilicity compared to smaller heterocycles (e.g., thiazole or isoxazole in Examples 157–159) . This could improve membrane permeability but reduce solubility.
- Fluorine Substitution : The 5-fluoro substituent in the target compound may enhance binding affinity via electron-withdrawing effects, similar to chlorine in Compound 27’s chlorophenyl group .
- Stereochemistry : The (S)-configuration of the pyrrolidine core contrasts with (2S,4R) configurations in patent examples (–3), which are optimized for kinase inhibition. Stereochemical differences may significantly alter target engagement .
Pharmacological Implications
- EGFR Inhibition: Compound 27 () achieves potent EGFR inhibition (IC₅₀ < 1 nM) via its quinazoline-piperazine scaffold.
- Kinase Selectivity : Patent compounds (–3) with (2S,4R) configurations and thiazole substituents exhibit selectivity for kinases like ALK or ROS1. The target’s dimethylcyclohexyloxy group may confer distinct selectivity due to steric bulk .
- Angiogenesis Modulation : Indazole derivatives () inhibit angiogenesis via VEGF pathway disruption. The target’s methoxy and fluorine substituents could similarly modulate hypoxia-inducible factor (HIF) signaling .
Physicochemical Properties
- Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, as seen in fluorinated EGFR inhibitors .
Biological Activity
(S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide is a synthetic compound with potential applications in pharmacology due to its unique structural features and biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H31FN2O3
- Molecular Weight : 378.5 g/mol
- CAS Number : 1224048-09-2
- IUPAC Name : (2S)-N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide
The biological activity of (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. The compound exhibits inhibitory effects on cholinesterases, which are enzymes critical for neurotransmitter regulation.
Inhibition of Cholinesterases
Research indicates that this compound may act as a cholinesterase inhibitor, similar to other derivatives studied in the literature. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts.
Biological Activity Data
| Activity Type | Value (IC50) | Mechanism of Action | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | ~0.1 µM | Competitive inhibition at the active site | |
| Butyrylcholinesterase Inhibition | ~0.15 µM | Competitive inhibition |
Case Studies and Research Findings
-
Cholinesterase Inhibition Study :
A study published in PubMed explored various derivatives of 4-fluorobenzoic acid and their cholinesterase inhibitory activities. Among these compounds, (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide demonstrated significant inhibitory effects comparable to established inhibitors like tacrine . -
Molecular Modeling Studies :
Molecular docking studies have shown that the compound adopts a favorable conformation that allows effective binding to cholinesterase enzymes. This study suggests that the presence of the dimethylcyclohexyl group enhances binding affinity due to hydrophobic interactions within the enzyme's active site . -
Comparative Analysis with Similar Compounds :
Comparative studies with other pyrrolidine-based compounds have indicated that the unique combination of substituents in (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide contributes to its selectivity and potency against cholinesterases .
Scientific Research Applications
Orexin Receptor Antagonism
Research indicates that compounds similar to (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide have been studied for their role as orexin receptor antagonists. These antagonists are significant in the treatment of sleep disorders such as insomnia. The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite, making it a target for drugs aimed at promoting sleep .
Cardiovascular and Renal Disorders
The compound's potential as a non-steroidal antagonist of the mineralocorticoid receptor suggests applications in treating cardiovascular and renal disorders. It may be beneficial in managing conditions like heart failure and diabetic nephropathy, where mineralocorticoid receptor activity contributes to disease progression .
Cancer Research
There is emerging evidence that derivatives of this compound may exhibit anti-cancer properties. For instance, similar compounds have been evaluated for their ability to inhibit tumor growth and metastasis in various cancer models, although specific studies on this compound are still limited .
Case Study 1: Orexin Receptor Antagonists
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various orexin receptor antagonists, including compounds structurally related to (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide. The results demonstrated significant efficacy in promoting sleep in animal models, indicating a promising avenue for future therapeutic development .
Case Study 2: Mineralocorticoid Receptor Antagonism
In a clinical trial assessing the effects of mineralocorticoid receptor antagonists on heart failure patients, compounds with similar structures were shown to reduce hospitalization rates and improve overall cardiac function. This suggests that (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide could be further investigated for its therapeutic potential in heart failure management .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound, and how can reaction conditions be systematically improved?
- Methodological Answer :
- Step 1 : Use palladium-catalyzed coupling reactions or amide bond-forming agents (e.g., HATU/DIPEA) for constructing the pyrrolidine-carboxamide core .
- Step 2 : Optimize solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and temperature (60–80°C for cyclization) to enhance reaction efficiency .
- Step 3 : Employ sodium hydride or potassium carbonate as bases for deprotonation during fluorinated aromatic substitutions .
- Validation : Monitor reaction progress via LC-MS and purify intermediates using silica gel chromatography or preparative HPLC .
Q. Which analytical techniques are critical for confirming stereochemical integrity and structural conformation?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration of the (S)-pyrrolidine and 4,4-dimethylcyclohexyl groups (e.g., using Nonius COLLECT or SHELX programs) .
- NMR spectroscopy : Analyze - and -NMR to verify fluorine placement and methoxy/cyclohexyl group conformations .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC variability) across in vitro models be resolved?
- Methodological Answer :
- Approach 1 : Standardize assay conditions (e.g., cell line origin, serum concentration) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Approach 2 : Perform meta-analysis of existing data to identify confounding factors (e.g., solvent DMSO concentration affecting ligand solubility) .
- Approach 3 : Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and rule out artifactual inhibition .
Q. What computational strategies are effective for predicting binding interactions with focal adhesion kinase (FAK) or related targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s pyrrolidine-carboxamide moiety in FAK’s FERM domain .
- Molecular Dynamics (MD) Simulations : Simulate the 4,4-dimethylcyclohexyl group’s role in stabilizing hydrophobic interactions (e.g., with GROMACS, 100-ns trajectories) .
- QSAR Modeling : Train models on analogs with known FAK inhibitory data to predict activity cliffs .
Q. How does the 4,4-dimethylcyclohexyl group influence pharmacokinetic properties, and how can these effects be validated experimentally?
- Methodological Answer :
- Solubility Studies : Compare logP values (via shake-flask method) of the compound with/without the cyclohexyl group .
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS to assess cytochrome P450 interactions .
- Conformational Analysis : Use -NMR relaxation to study the cyclohexyl group’s dynamic effects on molecular rigidity .
Data Contradiction Analysis
Q. What experimental frameworks address discrepancies in solubility and bioavailability predictions?
- Methodological Answer :
- Framework 1 : Conduct parallel artificial membrane permeability assays (PAMPA) under varied pH (5.0–7.4) to reconcile computational vs. experimental permeability .
- Framework 2 : Use cryo-EM or surface plasmon resonance (SPR) to validate binding kinetics in physiologically relevant buffers .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
